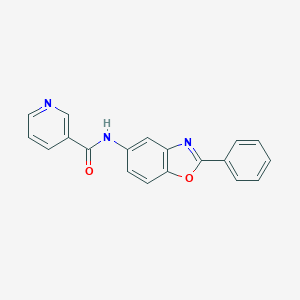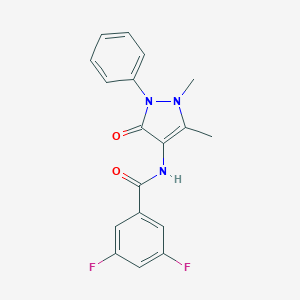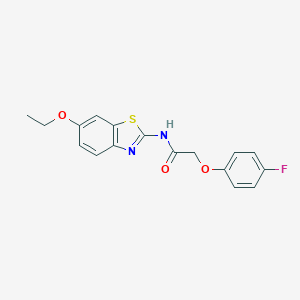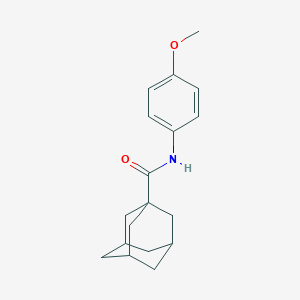![molecular formula C19H22O4 B239991 [2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)
[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde, commonly known as MOTA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MOTA is a cyclic ketone derivative of naphthalene, which is structurally similar to other compounds that have been found to possess pharmacological properties.
Wirkmechanismus
The exact mechanism of action of MOTA is not fully understood, but it is believed to act by inhibiting the formation of reactive oxygen species and reducing oxidative stress in the brain. MOTA has also been found to modulate the levels of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of mood, cognition, and movement.
Biochemical and Physiological Effects:
MOTA has been found to possess a range of biochemical and physiological effects, including neuroprotection, antioxidant activity, and modulation of neurotransmitter levels. MOTA has also been found to possess anti-inflammatory properties, which can help reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MOTA in lab experiments is its ability to selectively target certain biochemical pathways and receptors in the brain. Additionally, MOTA is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using MOTA in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on MOTA, including further studies on its mechanism of action, exploration of its potential therapeutic applications in other neurological disorders, and investigation of its potential toxicity and safety. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of MOTA, which can help inform the development of more effective and targeted therapies.
Synthesemethoden
The synthesis of MOTA involves the reaction of 2-hydroxy-1-methyl-5-oxocyclopentylacetaldehyde with 6-methoxy-1-tetralone in the presence of a Lewis acid catalyst. The resulting product is then subjected to a reduction reaction to yield MOTA.
Wissenschaftliche Forschungsanwendungen
MOTA has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. MOTA has been found to possess neuroprotective properties and can prevent the aggregation of amyloid-beta peptides, which are known to play a crucial role in the development of Alzheimer's disease. Additionally, MOTA has been found to possess antioxidant properties, which can help reduce oxidative stress in the brain.
Eigenschaften
Produktname |
[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde |
|---|---|
Molekularformel |
C19H22O4 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2-[2-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methyl-5-oxocyclopentyl]acetaldehyde |
InChI |
InChI=1S/C19H22O4/c1-19(9-10-20)16(7-8-17(19)21)15-5-3-12-11-13(23-2)4-6-14(12)18(15)22/h4,6,10-11,15-16H,3,5,7-9H2,1-2H3 |
InChI-Schlüssel |
SZHLXKSGZMPRPE-UHFFFAOYSA-N |
SMILES |
CC1(C(CCC1=O)C2CCC3=C(C2=O)C=CC(=C3)OC)CC=O |
Kanonische SMILES |
CC1(C(CCC1=O)C2CCC3=C(C2=O)C=CC(=C3)OC)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B239913.png)
![3-isopropoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B239916.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B239918.png)
![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B239921.png)
![N-[3-(benzoylamino)phenyl]-4-bromobenzamide](/img/structure/B239924.png)
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine](/img/structure/B239926.png)






![N-benzoyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B239944.png)